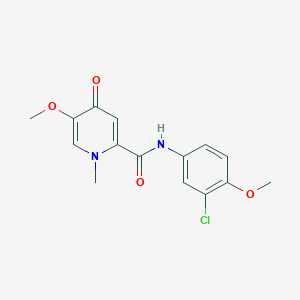
N-(3-chloro-4-methoxyphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like this typically belong to a class of organic compounds known as methoxyanilines, which are organic compounds containing an aniline group substituted at one or more positions by a methoxy group .
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions, including the formation of an amide bond and the introduction of various functional groups. The exact synthesis process would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. For example, isocyanates and thioisocyanates are known to react exothermically with many classes of compounds, releasing toxic gases .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined using various analytical techniques .Scientific Research Applications
- Cardiac Troponin I (cTnI) Inhibition : F5317-0550 has been investigated for its potential as a cardiac troponin I inhibitor. Cardiac troponin I is a crucial protein involved in regulating muscle contraction in the heart. By modulating cTnI, researchers aim to develop novel therapies for heart conditions, including myocardial infarction and heart failure .
- Triazole-Pyrimidine Derivatives : F5317-0550 derivatives have been synthesized and screened for neuroprotective and anti-neuroinflammatory effects. These compounds show promise in treating neurodegenerative diseases by targeting inflammation and protecting neurons .
- Thermodynamic Data Collection : F5317-0550 is part of a collection of rare and unique chemicals. Although analytical data may not be readily available, researchers interested in its thermodynamic properties can explore its behavior using dynamic data analysis tools .
- Crystal Structure Studies : The compound has been studied in complex with human 3-phosphoglycerate dehydrogenase. Investigating its binding interactions provides insights into potential enzyme inhibition strategies .
- DrugBank Entry : F5317-0550 is listed in DrugBank, a comprehensive database. Researchers can explore its pharmacological properties, adverse effects, and potential therapeutic applications .
- Cardiac Biomarker Detection : F5317-0550 may find applications in diagnostic assays for detecting cardiac damage. For instance, it could be used in conjunction with antibodies to detect cardiac troponin I levels in patient samples .
Cardiovascular Research
Neuroprotective and Anti-Neuroinflammatory Properties
Thermodynamic Properties and Organic Chemistry
Structural Biology and Enzyme Inhibition
Drug Development and Adverse Effects
Biomedical Diagnostics
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-18-8-14(22-3)12(19)7-11(18)15(20)17-9-4-5-13(21-2)10(16)6-9/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYVGRVMNUBJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC(=C(C=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6575285.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6575293.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6575301.png)
![1-(4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B6575303.png)
![1-cyclopropanecarbonyl-4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6575308.png)
![1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine](/img/structure/B6575324.png)
![1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6575325.png)
![1-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine](/img/structure/B6575330.png)
![4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6575343.png)
![4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6575346.png)
![1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(2-methylbenzoyl)piperazine](/img/structure/B6575347.png)
![5-methoxy-1-methyl-4-oxo-N-[2-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6575355.png)
![1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6575376.png)
![1,3-dimethyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B6575388.png)